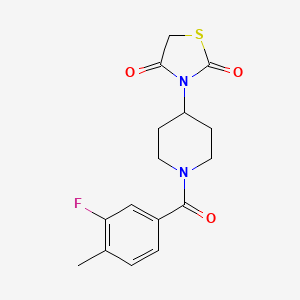
3-(1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives has been explored in various studies. In one approach, novel thiazolidinedione–triazole hybrids were synthesized using a one-pot reaction involving thiazolidine-2,4-dione, substituted aryl aldehydes, propargyl bromide, and substituted aryl azides. This process utilized piperidine, CuSO4·5H2O, and sodium ascorbate as catalysts in PEG-400, which served as an efficient and green medium . Another study focused on the synthesis of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives by incorporating different N-substituted-1H-indole into thiazolidine-2,4-dione with a methylene bond and further modifying the nitrogen of thiazolidine-2,4-dione with different groups .
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives has been characterized using various analytical techniques. For instance, the synthesized 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives were determined by IR, 1H NMR, and HRMS . In another study, the structure of a novel bioactive heterocycle was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing that the piperidine and morpholine rings adopt a chair conformation with the benzisoxazole ring in a planar conformation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives are typically multicomponent, involving the formation of bonds between the thiazolidine-2,4-dione core and various substituents. The one-pot reaction mentioned earlier is an example of such a multicomponent domino process . The specific chemical reactions and their mechanisms are crucial for understanding the formation and properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The derivatives synthesized in these studies were evaluated for their biological activities, which are indicative of their chemical properties. For example, the thiazolidinedione–triazole hybrids were subjected to in vitro antibacterial and antifungal activity tests , while the 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives were evaluated for their antitumor activity . The structural analysis of the bioactive heterocycle also provided insights into the stability of the molecule, which is relevant to its physical properties .
Applications De Recherche Scientifique
Anticancer Activity
Compounds derived from thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer activities. For instance, derivatives have shown significant activity against human breast cancer cell lines, indicating their potential as anticancer agents. The modification of these molecules, such as the introduction of a nitro group, has been found to enhance their activity, suggesting the importance of structural optimization in drug development (Kumar & Sharma, 2022).
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives also exhibit antimicrobial properties. Compounds synthesized by Knoevenagel condensation showed good activity against gram-positive bacteria and remarkable antifungal activity. This highlights the potential of these compounds in treating infections caused by resistant microbial strains (Prakash et al., 2011).
Chemical Synthesis and Medicinal Applications
The structural diversity of thiazolidine-2,4-dione derivatives, achieved through various synthetic strategies, has been explored to develop compounds with a wide range of biological activities. These activities include antibacterial, antifungal, and even antidiabetic properties. The synthesis approaches often involve the use of piperidine as a catalyst, showcasing the versatility of these compounds in medicinal chemistry (Mohanty et al., 2015).
Hypoglycemic Activity
Some derivatives of thiazolidine-2,4-dione have been designed and tested for their hypoglycemic activity, indicating their potential use in treating conditions like diabetes. The research into these compounds underscores the ongoing effort to find new treatments for metabolic disorders (Oguchi et al., 2000).
Safety and Hazards
Orientations Futures
The future directions for research on similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, the design and development of new drugs with potential antimicrobial activity are needed .
Propriétés
IUPAC Name |
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-10-2-3-11(8-13(10)17)15(21)18-6-4-12(5-7-18)19-14(20)9-23-16(19)22/h2-3,8,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSKJNMXKWAAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)

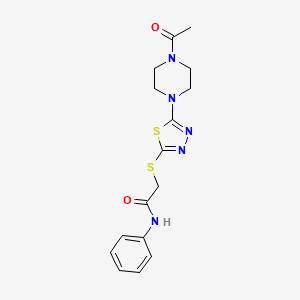
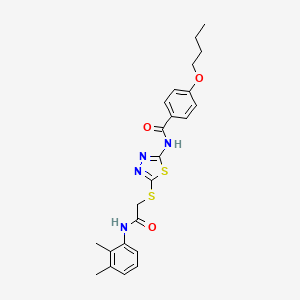
![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)


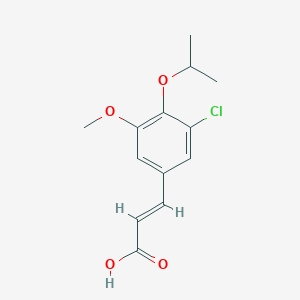
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)

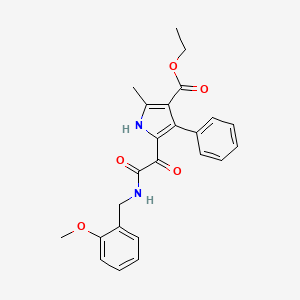
![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)
